Synthetic Yield in Hydrolysis of Methyl Ester Precursor: A Comparative Baseline for Process Feasibility
The synthesis of 6-[(tert-Butoxycarbonyl)amino]nicotinic acid from its corresponding methyl ester via basic hydrolysis proceeds with a reported isolated yield of 89% under optimized conditions . This yield serves as a benchmark for evaluating the efficiency of this specific transformation and can be compared to yields for analogous ester-to-acid conversions in related Boc-protected heterocyclic systems, though a direct head-to-head study is not available [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 89% isolated yield |
| Comparator Or Baseline | Comparative yield data for hydrolysis of analogous Boc-protected heterocyclic methyl esters (no direct comparator identified) |
| Quantified Difference | N/A (class-level inference) |
| Conditions | Hydrolysis of 6-((叔丁氧基羰基)氨基)烟酸甲酯 using 1N NaOH in methanol at 60°C for 2h. |
Why This Matters
A high, reproducible yield is critical for cost-effective procurement in multi-step synthetic campaigns, minimizing waste and maximizing the utility of the purchased building block.
- [1] Patent WO2010/130708 A1, 2010. Location: Page/Page column 72. View Source
